(-)-Vanilmandelic acid

Chiral chromatography Analytical standard Enantiomeric purity

(-)-Vanilmandelic acid (CAS 41093-71-4) is the (R)-enantiomer critical for chiral LC-MS/MS method validation, neuroblastoma biomarker calibration, and vagal tone pharmacology studies. Unlike racemic DL-VMA (CAS 55-10-7), this stereochemically defined standard eliminates (S)-isomer interference, ensuring accuracy in enantioselective assays. Essential for labs requiring precise chiral reference material; verify enantiopurity before ordering.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 41093-71-4
Cat. No. B8253575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Vanilmandelic acid
CAS41093-71-4
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(=O)O)O)O
InChIInChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m1/s1
InChIKeyCGQCWMIAEPEHNQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Vanilmandelic Acid (CAS 41093-71-4): Stereospecific Reference Standard for Catecholamine Metabolite Analysis and Chiral Research


(-)-Vanilmandelic acid (CAS 41093-71-4), the (R)-enantiomer of vanillylmandelic acid (VMA), is a chiral α-hydroxycarboxylic acid with the systematic name (2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid . It is the 3-O-methyl ether derivative of 3,4-dihydroxymandelic acid and possesses one defined stereocenter . This compound serves as a chemical intermediate in artificial vanilla synthesis and constitutes the naturally occurring enantiomeric form of the end-stage metabolite of catecholamines (norepinephrine and epinephrine) in mammals [1]. It is supplied primarily as a chiral reference standard for analytical method development, enantioselective studies, and research applications requiring stereochemically defined material, distinguishing it from the widely available racemic DL-VMA (CAS 55-10-7) [2].

Why (-)-Vanilmandelic Acid Cannot Be Interchanged with Racemic VMA or Related Metabolites


Procurement of racemic vanillylmandelic acid (DL-VMA, CAS 55-10-7) or structurally related catecholamine metabolites such as homovanillic acid (HVA) cannot substitute for (-)-vanilmandelic acid in stereospecific analytical workflows or pharmacological studies requiring defined chirality. The α-carbon of VMA is stereogenic, and the compound is commonly handled as the racemate in commercial preparations [1]. However, biological recognition—including enzymatic processing, antibody binding in immunoassays, and potential receptor interactions—is inherently stereoselective. Use of racemic material introduces an undefined mixture of (R)- and (S)-enantiomers, which can confound quantitative chiral analysis, alter calibration curves in mass spectrometry-based assays, and produce ambiguous pharmacological outcomes in vivo. Furthermore, the cardiovascular effects of VMA are dose-dependent and vagally mediated [2]; studies employing racemic material cannot attribute observed effects solely to the naturally occurring (-)-enantiomer, limiting mechanistic interpretation. Substitution with HVA, while structurally related, introduces a different metabolic origin (dopamine-derived) and distinct analytical behavior, as evidenced by differential chromatographic retention and detection limits in validated HPLC-UV methods [3].

(-)-Vanilmandelic Acid: Quantifiable Differential Evidence Versus Racemic VMA and HVA


Stereochemical Purity as a Differentiator for Analytical Method Validation

(-)-Vanilmandelic acid possesses a single defined stereocenter (2R configuration), whereas commercial racemic VMA (DL-4-hydroxy-3-methoxymandelic acid, CAS 55-10-7) is supplied as an undefined mixture of (R)- and (S)-enantiomers . In chiral separation studies of mandelic acid analogs on Chiralcel OJ-H and Chiralpak AD-H stationary phases, baseline resolution of enantiomers is achievable, but the separation factor and retention behavior are compound-specific [1]. Procurement of the pure (-)-enantiomer eliminates the need for chiral preparative separation prior to use as an analytical standard, reducing workflow complexity and eliminating quantitation uncertainty associated with racemic calibrators [2].

Chiral chromatography Analytical standard Enantiomeric purity Method validation

Cardiovascular Pharmacological Activity: Dose-Dependent Bradycardia with Defined Vagal Mechanism

In a controlled in vivo rat study, exogenous vanillylmandelic acid administration produced a dose-dependent decrease in heart rate. At doses of 1, 10, and 100 mg/kg (intra-arterial), heart rate decreased by 17.5%, 17.9%, and 18.9%, respectively, compared to baseline . Mean arterial blood pressure decreased by 37%, 23%, and 26% at the same respective doses, relative to a 13.5% decrease in control animals . The bradycardic effect was blunted in bilaterally vagotomized animals, confirming mediation via increased vagal tone rather than α- or β-adrenergic receptor blockade [1]. Homovanillic acid (10 mg/kg) produced qualitatively similar but quantitatively less pronounced effects, while trimetazidine—a structurally related compound with a tri-methylated phenolic ring—produced effects to a lesser extent [1]. Importantly, VMA pretreatment did not alter the hemodynamic response to adrenaline or isoprenaline infusion, demonstrating absence of adrenergic receptor blocking activity [1].

Cardiovascular pharmacology Vagal tone Dose-response In vivo hemodynamics

Analytical Detection Sensitivity: HPLC-ED Versus HPLC-UV Method Comparison

In a validated analytical method comparison for urinary vanillylmandelic acid determination following solid-phase extraction, HPLC with electrochemical detection (HPLC-ED) demonstrated superior sensitivity compared to HPLC-UV detection [1]. Using a glassy carbon electrode in a 'wall-jet' arrangement with acetate-phosphate buffer (pH 2.5) and gradient elution (5-25% acetonitrile over 10 min) at a detection potential of +1.1 V, the limit of detection (LOD) for VMA was 2.6 μmol/L (calculated from peak height) and 1.9 μmol/L (calculated from peak area) [1]. In contrast, HPLC-UV detection at 279 nm yielded LOD values of 11.0 μmol/L (peak height) and 9.8 μmol/L (peak area) under identical chromatographic conditions [1]. The linear range for the HPLC-ED method was 10-150 μmol/L, with a flow rate of 1 mL/min and injection volume of 20 μL [1].

HPLC method validation Electrochemical detection Limit of detection Urinary biomarker

Simultaneous Metabolite Quantification: VMA Versus HVA Linearity and Detection Limits

A validated HPLC-UV method for simultaneous quantification of vanillylmandelic acid (VMA) and homovanillic acid (HVA) in artificial urine samples established differential analytical performance characteristics for these two structurally related catecholamine metabolites [1]. Using a Kromasil C8 column (5 μm, 125 mm × 4.6 mm) with a mobile phase of acetonitrile:0.1% orthophosphoric acid (30:70 v/v) at 0.5 mL/min and 25°C, VMA demonstrated a linear concentration range of 10-35 μg/mL with a coefficient of determination (r²) of 0.955 [1]. The limit of detection (LOD) for VMA was 1.7 μg/mL, and the limit of quantification (LOQ) was 5.2 μg/mL [1]. For HVA, the LOD was 1.8 μg/mL and LOQ was 5.3 μg/mL, with an r² of 0.963 over the same concentration range [1]. The method met ICH validation criteria for linearity, accuracy, repeatability, precision, and robustness [1].

HPLC-UV Method validation Biogenic amine metabolites Neuroendocrine tumor markers

Thermal and Acidic Degradation Profile: Specificity of Chemical Instability

Under controlled forced degradation conditions (3 N HCl, 150°C), vanillylmandelic acid undergoes complete degradation to homovanillic acid and dihydroxyphenylacetic acid within 2 hours [1]. This degradation involves reductive cleavage of the aliphatic hydroxyl group and occurs simultaneously with catechol oxygen exchange with the solvent [1]. In contrast, L-3,4-dihydroxyphenylalanine (L-DOPA) under identical conditions required 20 days for significant catechol oxygen exchange with [¹⁸O]-H₂O, and no complete degradation was reported within the 2-hour timeframe [1]. This marked difference in acid/thermal lability—2 hours for complete VMA degradation versus >20 days for L-DOPA catechol exchange—is attributed to the formal reductive cleavage reaction that is likely general for compounds of similar α-hydroxycarboxylic acid structure but occurs at vastly different rates depending on ring substitution pattern [1].

Chemical stability Degradation pathway Forced degradation Oxygen-18 labeling

Antioxidant Capacity: DPPH Radical Scavenging Activity Quantification

Vanillylmandelic acid exhibits concentration-dependent antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with an IC₅₀ value of 33 μM . This value represents the concentration of VMA required to reduce 50% of the starting free radical concentration in the UV-Vis decolorization assay . While this IC₅₀ provides a quantitative benchmark for antioxidant screening applications, no direct comparator data for the isolated (-)-enantiomer versus the racemate, nor versus structurally related metabolites such as homovanillic acid under identical assay conditions, are available in the current evidence base. The antioxidant activity may be relevant for studies investigating the biological roles of catecholamine metabolites beyond their traditional classification as inactive end-products [1].

Antioxidant assay DPPH radical IC50 Free radical scavenging

(-)-Vanilmandelic Acid: Validated Application Scenarios for Scientific and Industrial Users


Chiral Analytical Reference Standard for Enantioselective HPLC Method Development

(-)-Vanilmandelic acid serves as a stereochemically defined reference standard for developing and validating chiral HPLC methods. As documented in chiral stationary phase comparison studies, mandelic acid analogs including VMA require specific separation conditions on phases such as Chiralcel OJ-H or Chiralpak AD-H to achieve baseline enantiomer resolution . Procurement of the pure (-)-enantiomer (CAS 41093-71-4) enables accurate calibration, determination of enantiomeric purity in biological or synthetic samples, and establishment of retention time references without the need for preparative chiral separation. This application is particularly relevant for analytical chemistry laboratories developing methods to distinguish endogenous (-)-VMA from potential racemic impurities or synthetic byproducts [7].

In Vivo Cardiovascular Pharmacology Studies Requiring Defined Vagal Tone Modulation

Based on direct in vivo evidence in rat models, (-)-vanillylmandelic acid (or its racemate) produces dose-dependent bradycardia and blood pressure reduction mediated specifically by increased vagal tone, without α- or β-adrenergic receptor blockade . At doses of 1-100 mg/kg intra-arterially, heart rate decreases by 17.5-18.9% . This pharmacological profile supports use in animal studies investigating parasympathetic nervous system function, vagal tone modulation, or comparative pharmacology of methylated phenolic ring-containing compounds. The absence of adrenergic blocking effects distinguishes VMA from classical cardiovascular agents and makes it a useful tool for mechanistic studies requiring selective vagal pathway interrogation [7].

Clinical Diagnostic Assay Calibration for Neuroendocrine Tumor Biomarker Quantification

Vanillylmandelic acid is the established urinary biomarker for neuroblastoma, pheochromocytoma, and other neural crest tumors . Clinical reference ranges are well-defined: adults/older adults <6.8 mg/24 h (<35 μmol/24 h), with age-stratified pediatric ranges . (-)-Vanilmandelic acid serves as the authentic analytical standard for calibrating HPLC-ED, HPLC-UV, and LC-MS/MS assays used in clinical laboratories. Given that HPLC-ED provides approximately 4- to 5-fold lower detection limits (LOD 1.9-2.6 μmol/L) compared to HPLC-UV (LOD 9.8-11.0 μmol/L) for urinary VMA [7], laboratories developing high-sensitivity diagnostic assays benefit from using chirally pure or high-purity reference material to establish accurate calibration curves across clinically relevant concentration ranges.

Stability-Indicating Method Development and Forced Degradation Studies

The documented thermal and acid-catalyzed degradation of vanillylmandelic acid—complete conversion to homovanillic acid and dihydroxyphenylacetic acid within 2 hours in 3 N HCl at 150°C —establishes clear stability parameters for method development. (-)-Vanilmandelic acid can be employed as a starting material for forced degradation studies aimed at identifying and quantifying degradation products, developing stability-indicating HPLC methods, or preparing oxygen-18 labeled analogs via solvent exchange . Storage recommendations specify room temperature (<15°C) in a cool, dark place under inert gas to mitigate air sensitivity and thermal degradation [7]. These defined instability pathways inform proper handling, storage, and sample preparation protocols essential for reproducible analytical results.

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